
4-Propionyl-4'-n-tridecanoyloxyazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propionyl-4’-n-tridecanoyloxyazobenzene is an organic compound with the molecular formula C28H38N2O3 and a molecular weight of 450.6129 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-tridecanoyloxyazobenzene typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride (CH3CH2COCl) and tridecanoic acid (C13H27COOH) in the presence of a suitable catalyst to introduce the propionyl and tridecanoyloxy groups.
Industrial Production Methods
Industrial production of 4-Propionyl-4’-n-tridecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Propionyl-4’-n-tridecanoyloxyazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Br2/FeBr3 for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
4-Propionyl-4’-n-tridecanoyloxyazobenzene has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with tunable properties.
作用機序
The mechanism of action of 4-Propionyl-4’-n-tridecanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the trans and cis forms. This structural change can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing various biological and chemical processes.
類似化合物との比較
Similar Compounds
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a tridecanoyloxy group.
4-Propionyl-4’-n-decanoyloxyazobenzene: Similar structure but with a decanoyloxy group instead of a tridecanoyloxy group.
Uniqueness
4-Propionyl-4’-n-tridecanoyloxyazobenzene is unique due to its specific combination of propionyl and tridecanoyloxy groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring precise control over molecular interactions and photoresponsive behavior.
特性
CAS番号 |
76204-59-6 |
|---|---|
分子式 |
C28H38N2O3 |
分子量 |
450.6 g/mol |
IUPAC名 |
[4-[(4-propanoylphenyl)diazenyl]phenyl] tridecanoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-28(32)33-26-21-19-25(20-22-26)30-29-24-17-15-23(16-18-24)27(31)4-2/h15-22H,3-14H2,1-2H3 |
InChIキー |
FFEMJSHTGJQOPX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


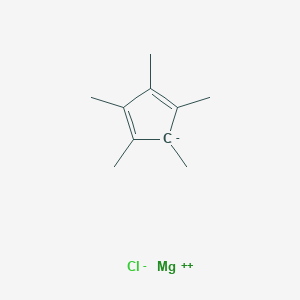

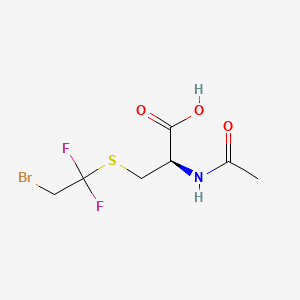

silane](/img/structure/B14434100.png)

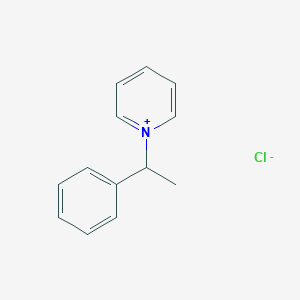
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

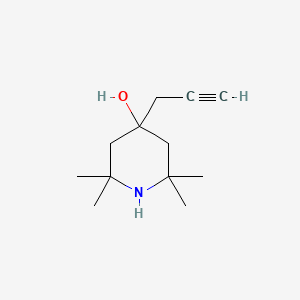
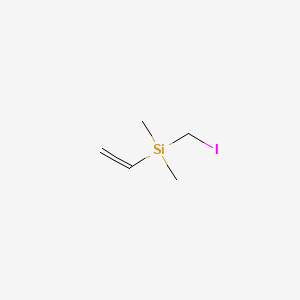

![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

